Tetra-O-acetyl Iopromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

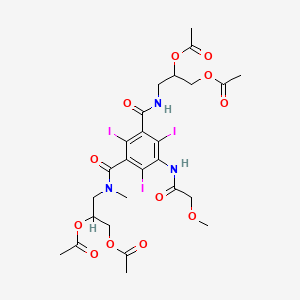

Tetra-O-acetyl Iopromide is a chemical compound with the molecular formula C26H29D3I3N3O12 . It contains a total of 76 bonds, including 44 non-H bonds, 13 multiple bonds, 19 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 esters (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

Tetra-O-acetyl Iopromide-d3 contains a total of 76 bonds; 44 non-H bond(s), 13 multiple bond(s), 19 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 ether(s) (aliphatic) .Applications De Recherche Scientifique

Bioorthogonal Chemistry in Cancer Therapy

Tetra-O-acetyl Iopromide: has been utilized in the development of bioorthogonal chemistry strategies for cancer therapy. This compound can be used to modify surface glycans of cancer cells, allowing for the selective activation of prodrugs at the tumor site. This method aims to maximize chemotherapy efficiency while minimizing side effects .

Metabolic Glycoengineering

In metabolic glycoengineering, Tetra-O-acetyl Iopromide is employed to introduce azide groups onto the surface of cancer cells. This modification enables the subsequent bioorthogonal reactions, such as the Staudinger reaction, to selectively target cancer cells for the delivery of therapeutic agents .

Selective Prodrug Activation

The compound is part of a novel strategy for the selective activation of prodrugs. It facilitates the release of cytotoxic drugs from prodrugs in a controlled manner, which is crucial for targeted cancer therapy. The selectivity is achieved through the differential expression of azide groups on cancer cells versus normal cells .

Synthesis of Glycosylated Compounds

Tetra-O-acetyl Iopromide: is used in the synthesis of glycosylated compounds, which are important in various biological processes and pharmaceutical applications. Its role in the preparation of acylated sugars is critical for the development of new drugs and diagnostic agents .

Theoretical Studies in Organic Chemistry

This compound is also significant in theoretical studies, particularly in understanding the mechanisms of deacylation reactions. Computational studies involving Tetra-O-acetyl Iopromide help elucidate the anomeric effect and other fundamental concepts in organic chemistry .

Development of New Flavonoids

In the field of medicinal chemistry, Tetra-O-acetyl Iopromide is instrumental in the synthesis of new flavonoids with potential inhibitory activity on tumor cell growth. These synthesized flavonoids show promise in the development of cancer treatments .

Mécanisme D'action

Target of Action

Tetra-O-acetyl Iopromide is a derivative of Iopromide, which is a low osmolar, non-ionic X-ray contrast agent . The primary target of Iopromide is the blood vessels in the flow path of the contrast agent . It functions by opacifying these blood vessels, allowing for radiographic visualization of internal structures .

Mode of Action

The mode of action of Tetra-O-acetyl Iopromide is likely similar to that of Iopromide. As a contrast agent, it interacts with its targets (blood vessels) by opacifying them . This opacification results in the enhancement of the contrast in radiographic images, allowing for better visualization of the internal structures until significant hemodilution occurs .

Biochemical Pathways

It’s known that the deacetylation of acetylated methyl glycoside, such as tetra-o-acetyl iopromide, can be carried out by certain enzymes like cellulose acetate esterase . This process involves the rapid deacetylation at specific positions of the glycoside to generate various products .

Pharmacokinetics

Iopromide is known to be used for intravascular administration, indicating that it’s well-absorbed and distributed in the body . The impact of these properties on the bioavailability of Tetra-O-acetyl Iopromide would need further investigation.

Result of Action

The primary result of Tetra-O-acetyl Iopromide’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for better visualization of internal structures during various types of imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Propriétés

IUPAC Name |

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZHCBDXXCGMJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32I3N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728854 |

Source

|

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra-O-acetyl Iopromide | |

CAS RN |

1246820-70-1 |

Source

|

| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)